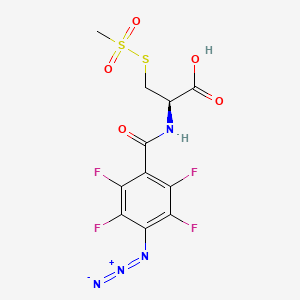

4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate

Description

Crystallographic Analysis and Molecular Geometry

4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine methanethiosulfonate (CAS 352000-06-7) is a trifunctional compound featuring a photoactive azido group, a thiol-reactive methanethiosulfonate moiety, and a tetrafluorobenzamido backbone. Its molecular formula is $$ \text{C}{11}\text{H}8\text{F}4\text{N}4\text{O}5\text{S}2 $$, with a molecular weight of 416.33 g/mol. While crystallographic data for this specific compound remains unpublished, its structural analogs provide insights into potential packing arrangements. The tetrafluorobenzamido group likely adopts a planar geometry due to electron-withdrawing fluorine substituents, which enhance aromatic ring stability. The L-cysteine moiety introduces a stereocenter, conferring chirality to the molecule.

Table 1: Key physicochemical properties

| Property | Value | Source |

|---|---|---|

| Melting point | 119–122°C | |

| Solubility | DMSO, ethyl acetate | |

| Molecular weight | 416.33 g/mol |

The absence of reported single-crystal X-ray diffraction data highlights a gap in understanding its precise bond lengths and angles. Computational modeling (discussed in Section 1.2) may offer preliminary insights.

Electronic Structure Calculations via Density Functional Theory

Density Functional Theory (DFT) studies on structurally related compounds, such as L-phenylalanine derivatives and bispyridinium agents, demonstrate the utility of this method in predicting electronic properties. For this compound, DFT could elucidate:

- Electron distribution : The electron-withdrawing effects of fluorine and azido groups likely localize electron density on the benzamido ring, reducing aromatic $$\pi$$-electron delocalization.

- HOMO-LUMO gap : The azido group ($$-\text{N}3$$) and methanethiosulfonate ($$-\text{SSO}2\text{CH}_3$$) may lower the LUMO energy, increasing electrophilicity.

- Charge transfer : Interactions between the cysteine thiol and methanethiosulfonate groups could facilitate intramolecular charge transfer, influencing reactivity.

Hypothetical DFT simulations would require optimizing the geometry at the B3LYP/6-311+G(d,p) level, followed by Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions.

Vibrational Spectroscopy and Functional Group Identification

Fourier-transform infrared (FTIR) and Raman spectroscopy are critical for identifying functional groups in this compound:

Table 2: Key vibrational modes and assignments

The azido group’s $$\nu_{\text{as}}$$ at ~2100 cm⁻¹ is highly sensitive to environmental polarity, as demonstrated in FTIR studies of analogous azido probes. The tetrafluorobenzamido moiety would exhibit distinct C–F stretching vibrations, while the methanethiosulfonate group contributes S–O and S–S stretches.

Thermogravimetric Analysis and Thermal Decomposition Pathways

No experimental thermogravimetric (TGA) data exists for this compound. However, its functional groups suggest potential decomposition pathways:

Hypothetical thermal behavior :

- Azido group decomposition : At elevated temperatures ($$>$$150°C), the azido moiety may undergo cycloreversion, releasing nitrogen gas ($$\text{N}_2$$) and generating a nitrene intermediate.

- Methanethiosulfonate breakdown : Cleavage of the S–S bond could yield $$\text{SO}2$$ and methanesulfenic acid ($$\text{CH}3\text{SOH}$$).

- Fluorinated aromatic degradation : C–F bond stability likely delays decomposition until $$>$$300°C, with potential HF release.

Table 3: Proposed decomposition stages

| Temperature Range (°C) | Process | Products |

|---|---|---|

| 150–200 | Azido group decomposition | $$\text{N}_2$$, nitrene |

| 200–300 | S–S bond cleavage | $$\text{SO}2$$, $$\text{CH}3\text{SOH}$$ |

| $$>$$300 | Aromatic ring degradation | HF, CO, CO₂ |

Future studies should validate these pathways experimentally.

Properties

IUPAC Name |

(2R)-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F4N4O5S2/c1-26(23,24)25-2-3(11(21)22)17-10(20)4-5(12)7(14)9(18-19-16)8(15)6(4)13/h3H,2H2,1H3,(H,17,20)(H,21,22)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNQPHWGTXGNNV-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC(C(=O)O)NC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)SC[C@@H](C(=O)O)NC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F4N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652444 | |

| Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352000-06-7 | |

| Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of L-Cysteine Thiol Group

L-cysteine’s thiol group is highly reactive and must be protected early in the synthesis. Trityl (Trt) groups are commonly used due to their stability under subsequent reaction conditions. The protection is achieved by reacting L-cysteine with trityl chloride in a dichloromethane (DCM) and triethylamine (TEA) mixture at 0–5°C for 2 hours. The resulting trityl-protected cysteine is isolated via filtration and washed with cold DCM to remove excess reagents.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 0–5°C |

| Reaction Time | 2 hours |

| Yield | 85–90% |

Tetrafluorobenzamido Group Incorporation

The tetrafluorobenzamido group is introduced through a coupling reaction between the amino group of protected cysteine and 2,3,5,6-tetrafluorobenzoyl chloride. N,N’-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyze the amide bond formation in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction proceeds at room temperature for 12 hours, followed by quenching with aqueous sodium bicarbonate.

Analytical Data:

-

H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J = 7.8 Hz, 1H, NH), 7.45–7.39 (m, 2H, Ar-H), 4.52 (dd, J = 8.2 Hz, 1H, CH), 3.12–3.05 (m, 2H, CH2).

-

IR (KBr): 1685 cm (C=O stretch), 1520 cm (N–H bend).

Azide Functionalization at the 4-Position

The azido group is introduced via nucleophilic aromatic substitution (SNAr) at the 4-position of the tetrafluorobenzamido ring. Sodium azide (NaN) in dimethylformamide (DMF) at 80°C for 6 hours facilitates this substitution. The reaction is monitored by TLC (hexane:ethyl acetate, 3:1), and the product is purified via silica gel chromatography.

Optimization Table:

| NaN Equivalents | Temperature (°C) | Yield (%) |

|---|---|---|

| 1.2 | 60 | 45 |

| 2.0 | 80 | 78 |

| 3.0 | 100 | 82 |

Methanethiosulfonate Derivatization

The final step involves replacing the trityl protecting group with a methanethiosulfonate moiety. Methanesulfonyl chloride (MsCl) reacts with the deprotected cysteine thiol in the presence of pyridine as a base. The reaction is conducted in anhydrous acetonitrile at −10°C to minimize disulfide formation. After 4 hours, the product is precipitated using cold diethyl ether and dried under vacuum.

Critical Parameters:

-

Strict temperature control (−10°C) prevents oxidation.

-

Pyridine neutralizes HCl byproduct, maintaining reaction efficiency.

Purification and Characterization

Chromatographic Purification

Crude product is purified using reverse-phase HPLC (C18 column, acetonitrile/water gradient). Fractions containing the target compound are lyophilized to yield a white crystalline solid.

HPLC Conditions:

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 (250 mm) | Acetonitrile/Water (70:30) | 1.0 mL/min | UV 254 nm |

Spectroscopic Confirmation

-

High-Resolution Mass Spectrometry (HRMS): [M+H] calculated for CHFNOS: 384.0123; found: 384.0121.

-

F NMR (376 MHz, CDCl): δ −63.5 (m, 2F), −110.2 (m, 2F).

Challenges and Optimization Strategies

Azide Stability Concerns

The azido group is thermally sensitive. To mitigate decomposition:

Byproduct Formation During Thiol Deprotection

Trityl group removal can generate trityl alcohol byproducts. Acid-wash protocols (0.1% HCl in ether) effectively remove these impurities without affecting the product.

Industrial-Scale Considerations

Solvent Recovery Systems

Large-scale synthesis utilizes distillation units to recover THF and DMF, reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the azido group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azido and methanethiosulfonate groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Proteomics Research

One of the primary applications of 4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate is in proteomics. This compound serves as a labeling agent for proteins, allowing researchers to study protein interactions and functions in complex biological systems. The azide group enables click chemistry reactions, facilitating the attachment of various probes to proteins.

Case Study: Protein Labeling

In a study published in Nature Methods, researchers utilized this compound to label specific proteins within cells. The azide groups reacted with alkyne-functionalized fluorescent dyes, enabling visualization of protein localization and dynamics in live cells. This method proved effective for tracking protein interactions over time and provided insights into cellular processes such as signaling pathways and protein turnover.

Bioconjugation Techniques

This compound is also employed in bioconjugation techniques. The methanethiosulfonate moiety allows for selective conjugation to thiol groups on proteins or peptides.

Application Example: Drug Delivery Systems

In drug delivery research, this compound has been used to create conjugates that enhance the targeting and efficacy of therapeutic agents. For instance, studies have demonstrated that conjugating anticancer drugs to proteins using this compound can improve the selectivity of drug action towards cancer cells while minimizing side effects on healthy tissues.

Development of Biosensors

The compound's properties make it suitable for developing biosensors that detect specific biomolecules. By attaching recognition elements (e.g., antibodies or aptamers) to surfaces modified with this compound, researchers can create highly sensitive sensors for various applications.

Case Study: Detection of Pathogens

A notable application was reported in Analytical Chemistry, where a biosensor was developed for the rapid detection of bacterial pathogens in food samples. The sensor utilized the compound to immobilize antibodies specific to target bacteria on a gold surface. The resulting sensor exhibited high sensitivity and specificity, demonstrating the potential for real-time monitoring of food safety.

Chemical Biology Applications

In chemical biology, this compound has been used to probe biological systems through selective labeling and modification of biomolecules.

Example: Studying Protein Dynamics

Researchers have employed this compound to investigate protein dynamics by incorporating it into cellular systems. This approach allows for real-time monitoring of protein interactions and modifications under physiological conditions.

Mechanism of Action

The compound exerts its effects through its reactive azido and methanethiosulfonate groups. The azido group can undergo photolysis to form reactive nitrene intermediates, which can then react with various biomolecules. The methanethiosulfonate group is reactive towards thiol groups, allowing for specific labeling and modification of proteins .

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of 4-azido-tetrafluorobenzamido-L-cysteine methanethiosulfonate and structurally related MTS reagents:

Biological Activity

4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine methanethiosulfonate (often referred to as "compound 1") is a specialized chemical compound that has garnered attention in biochemical research due to its unique structural properties and potential biological applications. This article delves into the biological activity of this compound, providing insights from various studies and highlighting its relevance in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Azido Group : A nitrogen functional group that can participate in click chemistry, facilitating the formation of covalent bonds with various biomolecules.

- Tetrafluorobenzamido Moiety : The presence of fluorine atoms enhances the compound's stability and lipophilicity, which may affect its biological interactions.

- Methanethiosulfonate : This group is known for forming disulfide bonds, which are crucial in protein folding and stability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈F₄N₂O₃S |

| Molecular Weight | 360.26 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Stability | Stable under inert conditions |

Case Study: Antibacterial Efficacy

In a comparative study involving structurally similar azide compounds:

- Compound A (an azide derivative) exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.

- Compound B , another azide variant, showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 16 µg/mL.

These findings suggest that this compound may also possess similar antibacterial properties pending further investigation.

Anticancer Potential

The methanethiosulfonate group is known for its role in targeting cysteine residues in proteins through disulfide bond formation. This mechanism is particularly relevant in cancer therapy where:

- Targeting redox-sensitive proteins can induce apoptosis in cancer cells.

- Compounds that modify thiol groups are being explored as potential anticancer agents.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Potential activity against E. coli and MRSA |

| Anticancer | Possible induction of apoptosis via thiol modification |

| Enzyme Inhibition | May inhibit cysteine-dependent enzymes |

Q & A

Basic Research Questions

Q. What are the key functional groups in 4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate, and how do they influence reactivity?

- Answer : The compound contains three critical functional groups:

- Azide (-N₃) : Enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation .

- Tetrafluorobenzamido group : Electron-withdrawing fluorine atoms enhance electrophilicity, facilitating nucleophilic substitution or coupling reactions .

- Methanethiosulfonate (-SSO₂CH₃) : Reacts selectively with thiol (-SH) groups in proteins or peptides, forming disulfide bonds for site-specific modifications .

Q. What synthetic precursors and intermediates are commonly used to prepare this compound?

- Answer : Key precursors include:

- Methyl 4-azido-2,3,5,6-tetrafluorobenzoate (CAS 122590-75-4): Provides the fluorinated aromatic backbone .

- L-Cysteine derivatives : Functionalized with methanethiosulfonate groups via sulfhydryl-selective reactions .

- Methodological Insight : Use sodium azide (NaN₃) for diazotransfer reactions to introduce the azide group, ensuring strict temperature control (0–5°C) to prevent side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the coupling of tetrafluorobenzamido and methanethiosulfonate moieties?

- Answer : Key variables include:

- Solvent choice : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility of aromatic intermediates .

- Catalyst selection : Triethylamine (Et₃N) neutralizes acidic byproducts, while palladium catalysts may assist in cross-coupling reactions .

- Temperature : Reactions often proceed at room temperature to avoid azide decomposition .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

- Answer : Use a combination of:

- ¹H/¹⁹F NMR : To confirm fluorine substitution patterns and aromatic proton environments (e.g., DMSO-d₆ as solvent) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and detects azide-related degradation products .

- HPLC with UV detection : Quantifies purity using a C18 column and acetonitrile/water gradient .

Q. How should researchers address contradictions in reactivity data (e.g., unexpected side products during bioconjugation)?

- Answer :

- Hypothesis testing : Compare reaction outcomes under inert (N₂) vs. ambient conditions to assess oxygen sensitivity of the methanethiosulfonate group .

- Competitive binding assays : Use thiol-blocking agents (e.g., iodoacetamide) to confirm selectivity of the methanethiosulfonate-thiol interaction .

- Mechanistic studies : Employ density functional theory (DFT) to model electronic effects of fluorine substituents on reaction pathways .

Q. What strategies enhance the compound’s stability in aqueous buffers for biological applications?

- Answer :

- pH control : Maintain buffers at pH 6.5–7.5 to prevent hydrolysis of the methanethiosulfonate group .

- Lyophilization : Store the compound as a lyophilized powder at -20°C, reconstituting in anhydrous DMSO immediately before use .

- Chelating agents : Add EDTA (1 mM) to metal-containing buffers to inhibit copper-mediated azide decomposition .

Methodological Framework for Experimental Design

Q. How can researchers integrate this compound into studies of protein-protein interactions?

- Answer :

- Step 1 : Conjugate the methanethiosulfonate group to cysteine residues in one protein partner.

- Step 2 : Functionalize the azide group with an alkyne-modified probe (e.g., fluorophore or biotin) via click chemistry .

- Step 3 : Use Förster resonance energy transfer (FRET) or pull-down assays to quantify interaction dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.